N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-24-16-4-2-3-14(11-16)17(21)19-9-10-25(22,23)20-12-13-5-7-15(18)8-6-13/h2-8,11,20H,9-10,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNSYBQUZAWFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 4-fluorobenzylamine intermediate. This can be achieved through the nucleophilic substitution of 4-fluorobenzyl chloride with ammonia or an amine.
Sulfamoylation: The 4-fluorobenzylamine is then reacted with sulfamoyl chloride to introduce the sulfamoyl group, forming N-(4-fluorobenzyl)sulfamide.
Coupling with 3-Methoxybenzoyl Chloride: The final step involves the coupling of N-(4-fluorobenzyl)sulfamide with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The sulfamoyl group can be reduced to form an amine derivative.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzamide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the sulfamoyl group can form hydrogen bonds with target proteins. The methoxybenzamide moiety can further stabilize the compound’s interaction with its target, leading to modulation of biological pathways.
Comparison with Similar Compounds
N-(4-Fluorobenzyl)-3-methoxybenzamide (3a)
- Structure : Lacks the sulfamoyl ethyl bridge, directly linking the 4-fluorobenzyl group to the 3-methoxybenzamide.
- Synthesis : Synthesized via condensation of 2-fluorobenzylamine and 3-methoxy phenyl ester at 110°C (77% yield, brown liquid) .
- Key Differences: Simpler structure with fewer functional groups. Absence of sulfamoyl group may limit interactions with sulfonamide-binding targets.
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 2)
- Structure : Features a piperazine ring and 4-chlorophenyl group instead of the fluorobenzyl sulfamoyl.
- Pharmacological Profile: High affinity for D4 dopamine receptors (nanomolar range). >100-fold selectivity over D2/D3 dopamine receptors and serotonin receptors. LogP = 2.37–2.55, optimizing brain penetration and reducing nonspecific binding .
- Key Differences :
- Piperazine and chlorophenyl groups enhance receptor selectivity.
- Designed for central nervous system (CNS) targeting, unlike the sulfamoyl-containing compound.
CoPo-22 (N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide)
- Structure: Incorporates a quinoline-aminoethyl chain instead of the sulfamoyl ethyl group.
- Functional Role : Dual-acting corrector-potentiator for ΔF508-CFTR, addressing both cellular misprocessing and chloride channel dysfunction in cystic fibrosis .
- Key Differences: Quinoline moiety enables dual activity, a unique therapeutic advantage. Aminoethyl linker may facilitate interactions with CFTR protein domains.
N-Cyano-N'-[4-[N-[2-[N-(4-Fluorobenzyl)-N-(2-pyridyl)amino]ethyl]-N-methylamino]butyl]-N″-...guanidine (Compound 30)
- Structure : Retains the fluorobenzyl group but adds pyridyl, guanidine, and thiazole substituents.
- Physicochemical Data :
- Key Differences :
- Complex structure with guanidine and thiazole groups, likely targeting ion channels or enzymes.
- Lower thermal stability compared to the target compound.
Discussion of Key Findings
- Receptor Specificity: Unlike Compound 2 (D4-selective), the target compound’s lack of a piperazine group may redirect its activity toward non-CNS targets, such as peripheral enzymes or transporters.
- Therapeutic Potential: CoPo-22’s dual activity highlights the importance of hybrid structures, suggesting that the target compound could be modified with additional functional groups for multifunctionality.
Biological Activity
N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide is a synthetic compound that belongs to the class of benzamides. Its unique structure, characterized by the presence of a 4-fluorobenzyl group , a sulfamoyl group , and a 3-methoxybenzamide moiety , suggests potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Synthesis
The compound's synthesis typically involves several steps:
- Formation of 4-Fluorobenzylamine : This is achieved through the nucleophilic substitution of 4-fluorobenzyl chloride with ammonia or an amine.
- Sulfamoylation : The 4-fluorobenzylamine reacts with sulfamoyl chloride to introduce the sulfamoyl group, forming N-(4-fluorobenzyl)sulfamide.
- Coupling with 3-Methoxybenzoyl Chloride : Finally, this intermediate is coupled with 3-methoxybenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors:
- Binding Affinity : The fluorobenzyl group enhances hydrophobic interactions, while the sulfamoyl group can form hydrogen bonds with target proteins, improving binding affinity.
- Stabilization : The methoxybenzamide moiety contributes to the stabilization of these interactions, potentially modulating critical biological pathways.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- In vitro Studies : Compounds in this class have shown IC50 values ranging from 1.2 µM to 5.3 µM against cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
- Selectivity : Some derivatives have demonstrated selective activity against specific cancer types, indicating potential for targeted therapy .
Antiviral Activity
The compound's structural characteristics may also confer antiviral properties:
- Hepatitis B Virus (HBV) : Similar benzamide derivatives have been evaluated for their ability to inhibit HBV replication by increasing intracellular levels of APOBEC3G, an antiviral factor .
- Broad-Spectrum Antiviral Effects : Compounds within this class have shown efficacy against multiple viruses, suggesting potential applications in antiviral drug development .
Study on Antiproliferative Activity
A study evaluated various derivatives of methoxy-benzamides for their antiproliferative effects. The findings were summarized in Table 1 below:
| Compound ID | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 10 | MCF-7 | 1.2 | High selectivity for breast cancer |
| 11 | HCT116 | 3.7 | Moderate activity |
| 12 | HEK293 | 5.3 | Non-selective but effective |
This table highlights the varying potency and selectivity of different derivatives, underscoring the potential for developing targeted anticancer therapies .
Antiviral Evaluation
In another study focusing on antiviral properties, a derivative showed promising results against HBV, with significant reductions in viral load observed in treated cell cultures. The study emphasized the importance of structural modifications in enhancing antiviral activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide, and how can purity be ensured during synthesis?
- Methodological Answer : The compound is synthesized via multi-step reactions, starting with the formation of the sulfamoyl linkage followed by benzamide coupling. Key steps include:
- Sulfonamide Formation : React 4-fluorobenzylamine with sulfonyl chloride derivatives under inert conditions (argon/nitrogen) at 0–5°C to minimize side reactions.
- Benzamide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 3-methoxybenzoyl group to the sulfamoyl-ethyl intermediate.
- Purification : Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Final purification employs column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water .
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Combine spectroscopic and computational methods:
- Spectroscopy :
- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., methoxy singlet at ~3.8 ppm, sulfonamide NH at ~6.5 ppm).
- IR : Confirm sulfonamide S=O stretches (1340–1320 cm) and amide C=O (1650–1680 cm).
- X-ray Crystallography : Resolve the 3D structure to validate stereoelectronic effects influencing bioactivity .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching for kinase targets) with IC determination.
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing results to structurally similar compounds (e.g., trifluoromethylbenzamide analogs) .
Advanced Research Questions
Q. How can researchers identify the primary biological targets of this compound?
- Methodological Answer : Employ a combination of:
- Molecular Docking : Use AutoDock Vina to model interactions with potential targets (e.g., dopamine receptors, kinases). Focus on binding energy (< -8 kcal/mol) and residue-specific hydrogen bonds (e.g., with Asp114 in D4 receptors) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) for receptor-ligand interactions. Validate with competitive assays using known inhibitors .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Address variability via:
- Structural Analog Analysis : Compare substituent effects (e.g., fluorobenzyl vs. chlorobenzyl groups) using QSAR models to correlate electronic parameters (Hammett σ) with activity trends .
- Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What strategies optimize the pharmacokinetic profile of this compound?
- Methodological Answer : Modify physicochemical properties while retaining activity:
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, morpholine) at non-critical positions. Assess via shake-flask method (logP < 3).
- Metabolic Stability : Perform microsomal assays (human liver microsomes) to identify metabolic hotspots (e.g., methoxy demethylation). Stabilize via fluorination or methyl blocking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
